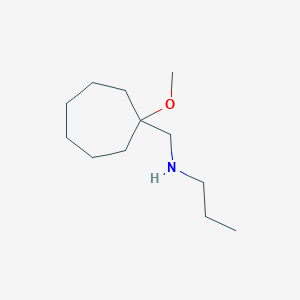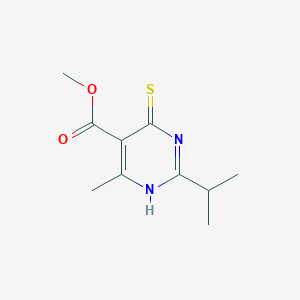
Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups .
Scientific Research Applications
Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate involves interactions with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to changes in cellular processes . The exact molecular targets and pathways are not well-defined in the literature .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4-methylpyrimidine: A related compound with similar structural features.
4-Hydroxy-2-mercapto-6-methylpyrimidine: Another similar compound with hydroxyl and mercapto groups.
Uniqueness
Methyl 2-isopropyl-4-mercapto-6-methylpyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
methyl 6-methyl-2-propan-2-yl-4-sulfanylidene-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-5(2)8-11-6(3)7(9(15)12-8)10(13)14-4/h5H,1-4H3,(H,11,12,15) |
InChI Key |
PRJNQMIVQLFREL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


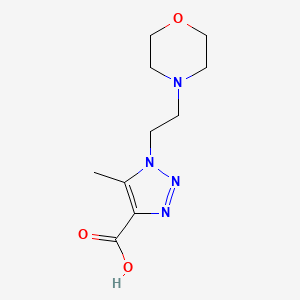

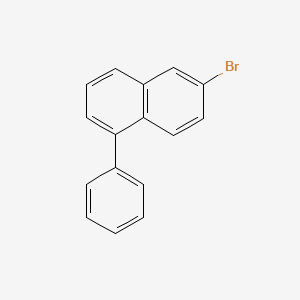
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
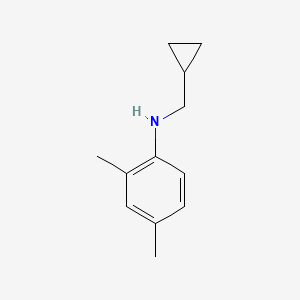
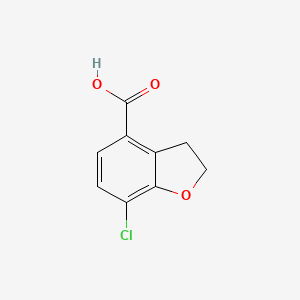
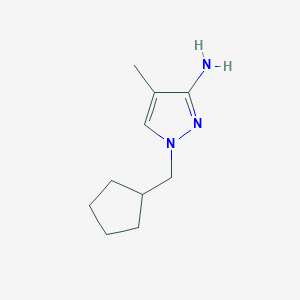

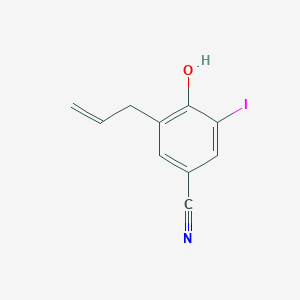
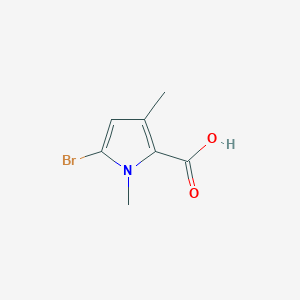
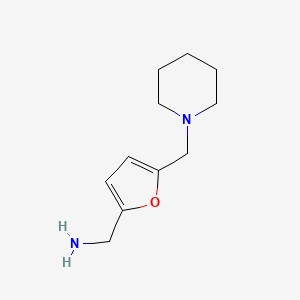
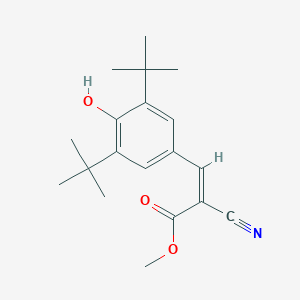
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
